Bis(4-fluorophenyl) benzene-1,3-dicarboxylate
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Overview
Description
Bis(4-fluorophenyl) benzene-1,3-dicarboxylate is an organic compound with the molecular formula C20H12F2O4 It is characterized by the presence of two 4-fluorophenyl groups attached to a benzene-1,3-dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-fluorophenyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 4-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(4-fluorophenyl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Bis(4-fluorophenyl) benzene-1,3-dicarboxylate has several scientific research applications:
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Mechanism of Action
The mechanism of action of bis(4-fluorophenyl) benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl) sulfone: Similar in structure but contains a sulfone group instead of ester groups.
1,3-Bis(4-fluorobenzoyl)benzene: Contains benzoyl groups instead of ester groups.
1,4-Bis(trifluoromethyl)benzene: Similar aromatic structure but with trifluoromethyl groups instead of fluorophenyl groups.
Uniqueness
Bis(4-fluorophenyl) benzene-1,3-dicarboxylate is unique due to its specific combination of fluorophenyl groups and ester functionalities. This combination imparts distinct chemical and physical properties, making it valuable for various applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C20H12F2O4 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
bis(4-fluorophenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H12F2O4/c21-15-4-8-17(9-5-15)25-19(23)13-2-1-3-14(12-13)20(24)26-18-10-6-16(22)7-11-18/h1-12H |
InChI Key |
JZILVICNVSRZMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)F)C(=O)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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